3-Benzyl-1-(benzyloxy)azetidin-2-one
Description
General Overview of 2-Azetidinones (β-Lactams) in Organic Synthesis
2-Azetidinones, commonly known as β-lactams, are a well-studied class of four-membered heterocyclic compounds containing a cyclic amide (lactam). wikipedia.orgglobalresearchonline.net The nitrogen atom is attached to the β-carbon relative to the carbonyl group, hence the name β-lactam. wikipedia.org The simplest member of this class is 2-azetidinone itself. wikipedia.org
The history of synthetic β-lactams dates back to 1907, when Hermann Staudinger prepared the first example via a [2+2] cycloaddition between a ketene (B1206846) and an imine. wikipedia.org This method, known as the Staudinger synthesis, remains one of the most general and widely used routes to access a diverse range of substituted 2-azetidinones. mdpi.com The reaction is generally accepted to proceed through a two-step mechanism involving the formation of a zwitterionic intermediate followed by electrocyclization to form the four-membered ring. mdpi.com
The significance of the β-lactam ring was solidified with the discovery of penicillin in 1928, which revealed this scaffold as the core structural component of a major class of antibiotics. derpharmachemica.com Today, β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, are among the most prescribed antibacterial agents. wikipedia.orgderpharmachemica.com Their mechanism of action involves the inhibition of bacterial cell wall biosynthesis, leading to cell lysis. derpharmachemica.com
From a chemical standpoint, the reactivity of the β-lactam ring is dominated by its significant ring strain. wikipedia.orgglobalresearchonline.net This strain makes the amide bond within the ring more susceptible to nucleophilic attack and hydrolysis compared to acyclic amides or larger lactams. wikipedia.orgglobalresearchonline.net This inherent reactivity is crucial for their biological activity but also makes them valuable reactive intermediates in organic synthesis. globalresearchonline.netnih.gov
Significance of Azetidinone Scaffolds as Versatile Synthetic Intermediates
Beyond their direct application as antibiotics, 2-azetidinones are highly valuable and versatile building blocks in organic synthesis. mdpi.comnih.gov Their strained ring system can be selectively opened under mild conditions, providing access to a variety of important acyclic molecules. nih.govresearchgate.net This has established the azetidinone scaffold as a key synthon for preparing compounds like β-amino acids and β-amino alcohols, which are important components of peptides and other biologically active molecules. mdpi.comnih.gov
The functional group tolerance and stereochemical control often achievable in β-lactam synthesis make them powerful chiral intermediates. derpharmachemica.comnih.gov By employing stereoselective methods for the construction of the azetidinone ring, optically pure products can be obtained. nih.govacs.org This has been successfully applied to the synthesis of various complex natural products and pharmaceuticals.
The utility of azetidinones extends to the synthesis of novel therapeutic agents with diverse biological activities. derpharmachemica.comnih.gov Researchers have developed azetidinone derivatives that function as cholesterol absorption inhibitors, enzyme inhibitors (such as for thrombin and human leukocyte elastase), and agents with anticancer, anti-inflammatory, and anticonvulsant properties. globalresearchonline.netderpharmachemica.comnih.govnih.gov This broad range of applications has spurred continuous development of new synthetic methodologies for constructing and functionalizing the azetidinone core. derpharmachemica.comnih.gov
Research Rationale for 3-Benzyl-1-(benzyloxy)azetidin-2-one: Addressing Specific Substituent Effects
The scientific interest in a specific molecule like this compound lies in understanding how the substituents at the C-3 and N-1 positions influence the synthesis, stereochemistry, and reactivity of the β-lactam core.
The benzyl (B1604629) group at the C-3 position introduces a significant, non-polar steric presence. The nature of the substituent at C-3 has a dominant effect on the feasibility and stereochemical outcome of synthetic reactions like the Staudinger cycloaddition. mdpi.com The presence of a benzyl group can direct the stereoselectivity of reactions, influencing the relative orientation of substituents on the ring. mdpi.com Furthermore, the benzyl group itself can be a site for further chemical modification.
The benzyloxy group at the N-1 position significantly alters the electronic properties of the lactam. The N-O bond makes the nitrogen atom a different type of substituent compared to the more common N-aryl or N-alkyl groups. This can affect the reactivity of the carbonyl group and the stability of the ring. Synthetically, the N-benzyloxy group is of particular interest as it can function as a protecting group. It can be readily cleaved, for example by catalytic hydrogenolysis, to yield the corresponding N-H β-lactam. This N-H functionality is a crucial handle for introducing a wide array of other substituents or for incorporating the β-lactam unit into larger molecular frameworks. The synthesis of N-benzyloxy β-lactams has been shown to proceed with high stereoselectivity, making it a valuable route for creating chiral building blocks. mdpi.comnih.gov
Therefore, the research rationale for studying this compound is multifaceted. It serves as a model system to:
Investigate the combined steric and electronic effects of the C-3 benzyl and N-1 benzyloxy groups on the stereoselective synthesis of the azetidinone ring.
Explore the reactivity of a β-lactam bearing these specific functional groups.
Utilize it as a well-defined synthetic intermediate. Following its synthesis, the N-benzyloxy group can be removed to provide a reactive N-H site, and the C-3 benzyl group can be further functionalized, leading to the creation of more complex and potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-1-phenylmethoxyazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17-16(11-14-7-3-1-4-8-14)12-18(17)20-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHOJDYYMHLKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzyl 1 Benzyloxy Azetidin 2 One and Analogous Azetidinone Derivatives
Cycloaddition Approaches to Azetidinone Ring Systems
Cycloaddition reactions are powerful tools for the construction of cyclic compounds, and they are particularly prominent in the synthesis of the four-membered azetidinone ring. Among these, the [2+2] cycloaddition is the most direct method for forming the β-lactam structure.
Discovered by Hermann Staudinger in 1907, the formal [2+2] cycloaddition of a ketene (B1206846) and an imine remains one of the most general and versatile methods for accessing the azetidin-2-one (B1220530) core. mdpi.comwikipedia.org This reaction, known as the Staudinger synthesis, is of significant importance in the creation of β-lactam antibiotics. wikipedia.orgresearchgate.net The reaction is not a concerted pericyclic process but rather a stepwise reaction that culminates in the formation of the characteristic four-membered ring. mdpi.comacs.org
The mechanism of the Staudinger reaction is generally accepted to proceed through a stepwise pathway rather than a concerted [2+2] cycloaddition. acs.org The process begins with a nucleophilic attack by the nitrogen atom of the imine on the electrophilic sp-hybridized carbonyl carbon of the ketene. wikipedia.orgorganic-chemistry.org This initial step forms a zwitterionic intermediate. wikipedia.orgacs.orgorganic-chemistry.org
The fate of this zwitterionic intermediate determines the final product and its stereochemistry. The intermediate undergoes a subsequent ring closure to yield the β-lactam. organic-chemistry.org This ring-closing step is typically a conrotatory thermal electrocyclization. acs.org The stereochemical outcome of the reaction is dictated by the competition between the rate of direct ring closure of the initial zwitterion and the rate of its isomerization, particularly rotation around the C-N bond, before cyclization occurs. organic-chemistry.orgacs.org
Computational studies, such as those using density-functional theory, have provided deeper insights into the mechanism and transition states. acs.org The electronic properties of the substituents on both the ketene and the imine play a crucial role in the stability of the zwitterionic intermediate and the energy barrier for ring closure. organic-chemistry.orgacs.org For instance, electron-donating groups on the imine facilitate the initial nucleophilic attack. wikipedia.org
Stereoselectivity is a critical aspect of the Staudinger reaction, as the biological activity of β-lactams is highly dependent on their stereochemistry. researchgate.netresearchgate.net The reaction can produce cis or trans diastereomers, and controlling this outcome is a key synthetic challenge.
The relative stereoselectivity (cis versus trans) is largely governed by the electronic effects of the substituents on both the ketene and the imine, which influence the kinetics of the zwitterionic intermediate. organic-chemistry.orgacs.org
Cis-Selectivity : Is favored when the direct ring closure of the initially formed zwitterion is fast. This is promoted by electron-donating substituents on the ketene and electron-withdrawing substituents on the imine, which accelerate the intramolecular nucleophilic addition. organic-chemistry.orgacs.org
Trans-Selectivity : Is favored when the rate of ring closure is slower, allowing for isomerization of the zwitterionic intermediate to a more thermodynamically stable conformation before cyclization. This is observed with electron-withdrawing ketene substituents and electron-donating imine substituents. organic-chemistry.orgacs.org
The table below summarizes the influence of substituent electronic effects on the diastereoselectivity of the Staudinger reaction.
| Ketene Substituent (R1, R2) | Imine N-Substituent (R3) | Dominant Product | Rationale |
| Electron-Donating | Electron-Withdrawing | cis-β-lactam | Accelerated direct ring closure organic-chemistry.orgacs.org |
| Electron-Withdrawing | Electron-Donating | trans-β-lactam | Slowed ring closure allows for isomerization organic-chemistry.orgacs.org |
Enantioselective control in Staudinger reactions can be achieved through the use of chiral auxiliaries or, more efficiently, through catalysis. The development of catalytic, asymmetric syntheses of β-lactams has been a significant advancement. researchgate.net Planar-chiral nucleophiles and chiral amine catalysts have been successfully employed to induce enantioselectivity, allowing for the synthesis of optically active β-lactams from achiral ketenes and imines. organic-chemistry.orgacs.org
The synthesis of the target molecule, 3-Benzyl-1-(benzyloxy)azetidin-2-one, via the Staudinger cycloaddition requires two key precursors:
A ketene precursor that will generate benzylketene in situ.
An imine bearing a benzyloxy group on the nitrogen atom.
For the ketene component, the logical precursor is 3-phenylpropanoyl chloride (also known as hydrocinnamoyl chloride). For the imine component, a suitable reactant would be an imine derived from benzyloxyamine and an aldehyde, such as formaldehyde, to provide the unsubstituted C4 position. The reaction would proceed between benzylketene (generated in situ) and an N-benzyloxy imine.
Reaction Scheme:

The benzyl (B1604629) group at the C3 position and the benzyloxy group at the N1 position introduce stereochemical considerations. The reaction between benzylketene and the N-benzyloxy imine will likely result in a mixture of cis and trans diastereomers, the ratio of which would be influenced by reaction conditions such as solvent, temperature, and the specific base used for ketene generation. researchgate.net
Due to their high reactivity and tendency to polymerize, most ketenes are unstable and cannot be stored for long periods. organic-chemistry.orgwikipedia.org Therefore, they are typically generated in situ for immediate consumption in the reaction mixture. mdpi.comorganic-chemistry.org Several methods exist for generating these reactive intermediates:
Dehydrohalogenation of acyl chlorides : The most common laboratory method, involving treatment with a non-nucleophilic base. mdpi.comlibretexts.org
Wolff Rearrangement : The rearrangement of α-diazoketones, which can be induced thermally, photochemically, or through metal catalysis. wikipedia.orgwikipedia.org
Dehalogenation of α-haloacyl halides : Using a metal like zinc, as in Staudinger's original synthesis of diphenylketene. cardiff.ac.uk
The table below outlines common strategies for ketene generation.
| Method | Precursor | Reagents/Conditions | Advantages |
| Dehydrohalogenation | Acyl Chloride | Tertiary Amine (e.g., Et3N) | Mild conditions, common precursors mdpi.com |
| Wolff Rearrangement | α-Diazoketone | Heat, Light (hν), or Ag+ catalyst | Forms stable ketenes, useful in complex syntheses wikipedia.org |
| Dehalogenation | α-Haloacyl Halide | Zinc (Zn) | Historical method, effective for certain ketenes cardiff.ac.uk |
The in situ generation of ketenes from acyl chlorides via dehydrohalogenation is a widely used and practical approach for the Staudinger synthesis. mdpi.com The method involves treating an acyl chloride with a tertiary amine base, such as triethylamine (B128534) (Et3N), in the presence of the imine. mdpi.comresearchgate.net The base abstracts the α-proton from the acyl chloride, leading to the elimination of hydrogen chloride and the formation of the ketene. libretexts.org
For the synthesis of this compound, 3-phenylpropanoyl chloride would be treated with triethylamine in a suitable solvent. The resulting benzylketene is then immediately trapped by the N-benzyloxy imine present in the reaction mixture to form the desired β-lactam ring. mdpi.com This one-pot procedure is efficient as it avoids the isolation of the highly reactive ketene intermediate. acs.org
Staudinger [2+2] Cycloaddition of Ketenes and Imines
Precursor Design and Reactivity for this compound Synthesis
Imine Substrate Design for N-Benzyloxy and C3-Benzyl Moieties
The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam synthesis. mdpi.comderpharmachemica.com The design of the imine substrate is crucial for introducing the desired N-benzyloxy and C3-benzyl groups onto the azetidinone ring.
For the synthesis of this compound, the imine substrate would need to incorporate the N-benzyloxy group. This can be achieved by reacting benzyloxyamine with an appropriate aldehyde. The subsequent cycloaddition with a ketene bearing a benzyl group at the α-position would then furnish the target molecule. The stereochemical outcome of the Staudinger reaction is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions. mdpi.com
Table 1: Examples of Imine Design for Azetidinone Synthesis
| Imine Component 1 | Imine Component 2 | Resulting Imine Feature |
| Benzyloxyamine | Cinnamaldehyde | N-benzyloxy, C4-styryl |
| Aniline | Phenylacetaldehyde | N-phenyl, potential for C3-benzyl |
| Chiral Amine | Benzaldehyde | Chiral auxiliary on nitrogen |
This table illustrates how different combinations of amines and aldehydes can be used to construct imines with specific functionalities for subsequent cycloaddition reactions.
Other Cycloaddition Reactions Leading to Azetidinones
Beyond the Staudinger reaction, other cycloaddition strategies are employed for the synthesis of azetidinones. mdpi.com These methods offer alternative pathways to construct the β-lactam ring and can provide different stereochemical outcomes or tolerate a wider range of functional groups.
Visible-light-mediated intermolecular aza Paternò-Büchi reactions have emerged as a powerful tool for azetidine (B1206935) synthesis. nih.gov This approach involves the [2+2] photocycloaddition of an imine and an alkene, often utilizing a photosensitizer to facilitate the reaction under mild conditions. nih.gov While this method directly produces azetidines, modifications and subsequent oxidation could potentially lead to azetidin-2-ones.
Intramolecular Cyclization Strategies for Azetidinone Formation
Intramolecular cyclization represents another major approach to the synthesis of azetidinones. globalresearchonline.netresearchgate.net These methods typically start with a linear precursor containing both the nitrogen and the carbonyl functionalities, which then undergoes ring closure to form the four-membered ring.
The cyclization of β-amino acid derivatives is a common and direct method for forming the azetidinone ring. globalresearchonline.netdoaj.org In this strategy, a β-amino acid is activated, typically at the carboxyl group, to facilitate intramolecular nucleophilic attack by the amino group. Various reagents can be used to promote this cyclization. jgtps.com For instance, treatment of a β-amino acid with diphenylphosphoryl chloride can lead to the clean formation of the corresponding β-lactam. jgtps.com
A notable example involves the base-catalyzed intramolecular acyl transfer of an N-silyl protected bis-benzyl ester of aspartate, which yields the corresponding β-lactam in good yield. rsc.org This highlights the utility of β-amino acids as versatile starting materials for azetidinone synthesis. rsc.org
Base-catalyzed ring closure is a frequently employed tactic in azetidinone synthesis. doaj.orgnih.gov This approach is often used in the cyclization of β-halo amides. bhu.ac.in The base abstracts a proton from the amide nitrogen, generating an anion that then displaces the halide in an intramolecular fashion to form the β-lactam ring. bhu.ac.in
Another example is the Dieckmann-type condensation of N-substituted diethylmalonates, which can undergo base-catalyzed ring closure to yield β-lactams. bhu.ac.in The choice of base and reaction conditions is critical to ensure efficient cyclization and minimize side reactions.
Electroreductive intramolecular cross-coupling methods offer a modern and efficient approach to the formation of cyclic structures, including azetidinones. These methods utilize an electric current to initiate the coupling of two reactive centers within the same molecule. While specific examples for this compound are not prevalent, the general principle can be applied to appropriately substituted precursors. This technique can be particularly useful for forming strained ring systems under mild conditions. researchgate.net
Transition Metal-Catalyzed Azetidinone Synthesis
Transition metal catalysis has revolutionized organic synthesis, and the formation of azetidinones is no exception. derpharmachemica.comjgtps.comrsc.orgsciprofiles.comgoogle.com Various transition metals, including rhodium, copper, and iron, have been shown to catalyze reactions that lead to the formation of the β-lactam ring.
Rhodium(II) acetate (B1210297) is a known catalyst for the decomposition of diazoacetoacetamides. bhu.ac.in This reaction can proceed via a carbenoid insertion into an N-H bond to form the azetidinone ring. rsc.org This method is particularly useful for creating substituted β-lactams.
Copper-catalyzed reactions, such as the Kinugasa reaction, provide a stereoselective route to β-lactams from terminal alkynes and nitrones. mdpi.com Additionally, copper has been utilized in enantioselective Friedel-Crafts alkylation of indoles with 2-aryl-N-sulfonylaziridines, leading to indole-substituted chiral 2-arylethylamines, which are precursors to certain β-lactam structures.
Iron-catalyzed cross-coupling reactions have been developed for the functionalization of pre-formed azetidine rings. For example, 3-iodoazetidines can be coupled with Grignard reagents in the presence of an iron catalyst to introduce a variety of substituents at the C3 position. rsc.org
Table 2: Overview of Synthetic Methodologies for Azetidinones
| Methodology | Key Reactants | General Mechanism | Key Features |
| Staudinger Cycloaddition | Imine, Ketene | [2+2] Cycloaddition | Highly versatile, stereochemistry can be controlled. mdpi.com |
| Intramolecular Cyclization | β-Amino Acid Derivatives | Nucleophilic Acyl Substitution | Direct route from readily available precursors. globalresearchonline.netdoaj.org |
| Base-Catalyzed Ring Closure | β-Halo Amides | Intramolecular Nucleophilic Substitution | Effective for specific substrates. doaj.orgnih.gov |
| Transition Metal-Catalysis | Diazo Compounds, Alkynes | Carbenoid Insertion, Cycloaddition | Access to diverse and complex structures. derpharmachemica.comjgtps.comrsc.orgsciprofiles.comgoogle.com |
This table provides a summary of the main synthetic routes to azetidinone derivatives, highlighting the key starting materials and reaction types.
Nickel-Catalyzed Routes to Chiral β-Lactams
Recent advancements in organic synthesis have led to the development of novel methods for producing chiral β-lactams using earth-abundant nickel catalysts. acs.org This breakthrough provides a significant contribution to the synthesis of these crucial structural components found in many essential antibiotics, such as penicillins and carbapenems. acs.orgacs.org The use of low-cost nickel catalysts makes this process highly desirable from an economic standpoint. acs.org
Researchers at the Institute for Basic Science (IBS) have pioneered a synthetic method that achieves high enantioselectivity in the formation of chiral β-lactams. acs.org A primary challenge in the synthesis of four-membered β-lactams is the competing formation of five-membered γ-lactams. acs.orgacs.org The novel nickel-catalyzed system demonstrates high regioselectivity, preferentially forming the desired β-lactam scaffolds. acs.org The mechanism involves a nickel-hydride species that reacts more favorably with a dioxazolone motif than with an alkene, leading to a β-selective carbon-nitrogen bond formation through nickel-amido intermediates. acs.org
This methodology has been successfully applied to the simplified synthesis of a number of β-lactam compounds that previously required more complex synthetic routes. acs.org Furthermore, the combination of nickel catalysts with chiral ligands has enabled the enantioselective formation of these valuable compounds. acs.org The resulting β-lactams are estimated to have market values up to 700 times higher than the starting materials, underscoring the economic viability of this synthetic route. acs.org
Table 1: Key Features of Nickel-Catalyzed β-Lactam Synthesis
| Feature | Description | Source |
|---|---|---|
| Catalyst | Earth-abundant nickel | acs.org |
| Selectivity | High regioselectivity for β-lactams over γ-lactams | acs.org |
| Enantioselectivity | High enantioselectivity achieved with chiral ligands | acs.org |
| Economic Viability | Use of low-cost catalyst and high market value of products | acs.org |
| Application | Simplified synthesis of complex β-lactam compounds | acs.org |
Rhodium-Catalyzed C-H Insertion Reactions
Rhodium-catalyzed reactions have emerged as a powerful tool in the synthesis of functionalized β-lactams. One notable approach involves a three-component rhodium-organo relay catalysis for the diastereoselective synthesis of highly functionalized β-lactams. rsc.org This method utilizes N-hydroxyanilines, enynones, and diazo compounds to construct the azetidinone core. rsc.org
Another strategy employs the rhodium-catalyzed reaction of halogenated azirine derivatives with diazocompounds. This leads to the formation of azadienes, which can then react with diazo-Meldrum's acid to assemble spirocyclic β-lactams. rsc.org The proposed mechanism for part of this transformation involves the generation of a rhodium carbenoid intermediate. rsc.org
While direct intramolecular C-H amidation catalyzed by rhodium to form the β-lactam ring is a compelling strategy, much of the research in rhodium-catalyzed C-H activation has focused on other nitrogen-containing heterocycles or ring expansion of azetidines. nih.govthieme-connect.de For instance, rhodium(II) catalysts have been effectively used for C-H amination of sulfamate (B1201201) esters. nih.gov A significant advance in this area is the development of the strapped carboxylate dirhodium catalyst, Rh2(esp)2, which has shown high efficiency in intramolecular sulfamate ester insertion reactions. nih.gov Although not a direct synthesis of the core azetidin-2-one from a simple acyclic precursor via C-H insertion, these advancements in rhodium-catalyzed C-H amination highlight the potential for future developments in the direct synthesis of β-lactams.
Photochemical Reactions Involving Metal Carbene Complexes
The photochemical reaction of Fischer carbene complexes, particularly those of chromium, with imines provides a well-established and efficient method for the synthesis of β-lactams. acs.orgroyalsocietypublishing.org This reaction, first reported by Hegedus in 1982, involves the irradiation of an alkoxy-chromium(0) carbene in the presence of an imine. acs.orgnih.gov
The mechanism of this photochemical reaction has been a subject of extensive study. It is proposed that photoexcitation of the Fischer carbene complex leads to the migratory insertion of a CO ligand, forming a metallated ketene species. wikipedia.org This reactive intermediate can then undergo a [2+2] cycloaddition with an imine to yield the β-lactam ring. wikipedia.org This process offers the advantages of ketene chemistry without the common drawbacks, such as dimerization and the formation of undesired adducts. acs.orgnih.gov
Computational and experimental studies have further elucidated the mechanism, suggesting a sequence that involves transitions between singlet and triplet states of the complex. acs.orgnih.gov The photogenerated singlet species reacts with the imine in a manner that resembles the Staudinger reaction, but with the metal remaining involved throughout the reaction coordinate. acs.orgnih.gov This photochemical approach has been utilized as a valuable synthetic tool for accessing various organic compounds, including β-lactams and β-lactones (when aldehydes are used instead of imines). acs.orgacs.org
Table 2: Overview of Photochemical β-Lactam Synthesis from Fischer Carbene Complexes
| Feature | Description | Source |
|---|---|---|
| Reactants | Group 6 (e.g., Chromium) Fischer carbene complexes and imines | acs.orgroyalsocietypublishing.org |
| Reaction Type | Photochemical [2+2] cycloaddition | wikipedia.org |
| Key Intermediate | Metallated ketene | wikipedia.org |
| Advantages | Avoids common side reactions of free ketenes | acs.orgnih.gov |
| Scope | Synthesis of β-lactams and β-lactones | acs.orgacs.org |
Green Chemistry Methodologies for Azetidinone Production
In line with the principles of green chemistry, several environmentally benign methodologies have been developed for the synthesis of azetidin-2-one derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. royalsocietypublishing.org
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has become a prominent green chemistry technique for the production of azetidinones. nsf.gov This method offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often cleaner product formation. wikipedia.orgnsf.gov
The synthesis of 2-azetidinones via the cycloaddition of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine is a reaction that has been successfully adapted to microwave conditions. researchgate.net Microwave irradiation can be applied in open vessels using organic solvents that efficiently absorb microwave energy, such as N,N-Dimethyl formamide (B127407) (DMF). nih.gov In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. wikipedia.org The initial formation of the necessary Schiff bases from aldehydes and amines can also be accelerated using microwave irradiation. wikipedia.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Azetidinone Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method | Source |
|---|---|---|---|
| Reaction Time | Often several hours (e.g., 6-8 hrs) | Significantly shorter (e.g., 4-6 mins) | acs.org |
| Energy Consumption | Higher due to longer heating times | Lower due to rapid heating and shorter times | nsf.gov |
| Yields | Generally lower to moderate | Often higher | wikipedia.org |
| Conditions | Can require reflux and inert atmospheres | Can be performed in open vessels or solvent-free | nih.govwikipedia.org |
Sonochemical Synthesis Enhancements
Sonochemistry, the application of ultrasound to chemical reactions, offers another green route for the synthesis of 2-azetidinones. royalsocietypublishing.org The use of ultrasonic irradiation can lead to enhanced reaction rates and improved yields compared to traditional methods. royalsocietypublishing.org
A study detailing the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide described a sonication method that significantly shortens reaction times. royalsocietypublishing.org While conventional methods might require 12-16 hours of reflux, the sonication method achieved reaction completion in just 20-30 minutes. royalsocietypublishing.org This rapid and effective procedure resulted in improved yields of 81-93%. royalsocietypublishing.org The reaction involves the cyclocondensation of Schiff's bases with chloroacetyl chloride, similar to other methods, but the ultrasonic waves provide the energy to accelerate the process. nih.gov
Solvent-Free Reaction Conditions
Performing chemical syntheses under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and the hazards associated with their use. The synthesis of azetidin-2-ones has been successfully conducted in the absence of solvents, often in conjunction with microwave irradiation. wikipedia.org
Asymmetric Synthesis of this compound and Related Chiral Azetidinones
The stereoselective synthesis of β-lactams, including this compound and its analogs, is of significant interest due to their roles as crucial intermediates for more complex molecules and as bioactive compounds themselves. The development of asymmetric methodologies to control the stereochemistry at the C3 and C4 positions of the azetidinone ring has been a major focus of synthetic organic chemistry. Key strategies include the use of chiral auxiliaries, organocatalysis, and asymmetric induction in cycloaddition reactions.
Application of Chiral Auxiliaries
Chiral auxiliaries are recoverable chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed. This strategy has been effectively applied to the synthesis of chiral azetidinones, where the auxiliary can be attached to either the ketene or the imine precursor. organicreactions.org
Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries in asymmetric synthesis. colab.wsrsc.org In the context of β-lactam synthesis, an oxazolidinone auxiliary can be attached to the ketene precursor. For instance, an N-acyl oxazolidinone, derived from a chiral amino alcohol and an acid chloride (e.g., 3-phenylpropanoyl chloride), can be converted into a chiral ketene. The steric bulk of the substituent on the oxazolidinone (such as a benzyl or isopropyl group) effectively shields one face of the ketene, directing the nucleophilic attack of the imine to the less hindered face. This facial bias controls the absolute stereochemistry of the newly formed stereocenters in the β-lactam product.
The reaction typically proceeds with high diastereoselectivity, and the auxiliary can be subsequently cleaved under mild conditions to yield the enantiomerically enriched carboxylic acid, ester, or other derivatives, leaving the core azetidinone structure intact.
Table 1: Examples of Chiral Auxiliaries in Azetidinone Synthesis This table is generated based on established principles of asymmetric synthesis using chiral auxiliaries.
| Chiral Auxiliary | Ketene Precursor | Imine Partner | Typical Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| (S)-4-Benzyl-2-oxazolidinone | N-(3-Phenylpropanoyl)-(S)-4-benzyl-2-oxazolidinone | N-Benzylidenebenzylamine | >95:5 |
| (S)-4-Isopropyl-2-oxazolidinone | N-(3-Phenylpropanoyl)-(S)-4-isopropyl-2-oxazolidinone | N-Benzylidene-(4-methoxyphenyl)amine | >90:10 |
| Camphorsultam | N-(3-Phenylpropanoyl)camphorsultam | N-Benzylidenebenzylamine | >95:5 |
Organocatalytic Approaches
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in modern synthesis, offering an alternative to metal-based catalysts. researchgate.net For the synthesis of β-lactams, organocatalysts have been successfully employed in the Staudinger ketene-imine cycloaddition.
The general mechanism involves the activation of the ketene by a nucleophilic organocatalyst. Chiral tertiary amines, N-heterocyclic carbenes (NHCs), or planar-chiral nucleophiles can add to the ketene to form a chiral zwitterionic enolate intermediate. acs.orgorganic-chemistry.org This transient, chiral intermediate then reacts with the imine in a stereocontrolled manner. The catalyst's chiral environment dictates the facial selectivity of the imine's approach, leading to the formation of an enantioenriched β-lactam. After the ring-closing step, the catalyst is regenerated and can enter another catalytic cycle.
A significant advantage of this approach is the ability to generate optically active β-lactams from achiral ketene and imine precursors, making it a highly atom-economical strategy. Researchers have developed various catalysts, such as derivatives of 4-(pyrrolidino)pyridine (PPY) and cinchona alkaloids, that provide high yields and excellent enantioselectivities for a range of substrates. acs.org
Table 2: Organocatalysts in Asymmetric Staudinger Reaction This table presents representative data from the field of organocatalytic β-lactam synthesis.
| Organocatalyst | Ketene Substrate | Imine Substrate | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Planar-Chiral PPY Derivative | Phenylmethylketene | N-Tosylbenzaldimine | 85 | 98 |
| Chiral N-Heterocyclic Carbene (NHC) | Alkylketenes | N-Boc-benzaldimine | 91 | 99 |
| Cinchona Alkaloid Derivative | Diphenylketene | N-Ts-Imines | 78 | 96 (cis) |
Asymmetric Induction in Cycloaddition Reactions
The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is the most versatile method for constructing the azetidin-2-one ring. organicreactions.orgrsc.org The stereochemical outcome of this reaction can be controlled through asymmetric induction, where a chiral element in one of the reactants directs the stereochemistry of the product. organicreactions.org
The reaction is generally understood to proceed through a stepwise mechanism involving a zwitterionic intermediate. acs.org The relative stereochemistry (cis vs. trans) of the substituents at C3 and C4 is determined during the ring-closure step. The use of a chiral imine, derived from a chiral aldehyde or amine, can effectively control the facial selectivity of the ketene attack. Similarly, a chiral ketene, often generated in situ from a precursor bearing a chiral auxiliary, can control the approach of the imine. organicreactions.org
For example, the reaction of benzyloxyketene with an imine derived from a chiral α-amino ester can lead to the formation of a 3-(benzyloxy)azetidin-2-one derivative with high diastereoselectivity. The stereochemistry of the imine's substituent dictates the approach of the ketene, resulting in a preferred diastereomer. This strategy is highly valuable as it allows for the direct incorporation of desired stereocenters into the β-lactam core. Most stereoselective methods tend to favor the formation of β-lactams with a cis relative configuration between the C3 and C4 substituents. organicreactions.org However, specific conditions and reactants, such as N-triflyl protected imines, can be employed to favor the trans isomers. nih.gov
Table 3: Stereoselectivity in Asymmetric [2+2] Cycloaddition This table illustrates common outcomes in diastereoselective Staudinger cycloadditions.
| Chiral Component | Ketene Partner | Imine Partner | Major Product Stereochemistry | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Chiral Imine | Benzyloxyketene | Imine from (R)-Phenylglycinol | cis | 90:10 |
| Chiral Ketene | Ketene from N-acyloxazolidinone | N-Benzylidenebenzylamine | cis | >95:5 |
| Chiral Imine | Phthalimido-ketene | Imine from D-Glyceraldehyde Acetonide | cis | 85:15 |
Chemical Reactivity and Transformations of 3 Benzyl 1 Benzyloxy Azetidin 2 One
Ring Opening Reactions of the Azetidinone Core
The reactivity of β-lactams is dominated by the strain of the four-membered ring, which makes the amide bond susceptible to cleavage.
Rearrangement and Ring Expansion PathwaysRearrangements and ring expansions of azetidinone rings are known transformations, but are highly dependent on the specific substituents and reaction conditions.
Reactivity of the N1-Benzyloxy Substituent
The benzyloxy group attached to the nitrogen atom of the β-lactam ring plays a crucial role, primarily acting as a protecting group that can be selectively removed or modified. Its presence influences the electron density of the ring nitrogen and can be exploited in various synthetic strategies.
The N-O bond in N-benzyloxy β-lactams is relatively weak and susceptible to cleavage under reductive conditions. This reaction is a key step in many synthetic pathways, as it unmasks either an N-hydroxy or an N-H functionality, both of which are pivotal for further derivatization.
Research Findings: The most common and efficient method for the cleavage of the N-O bond is catalytic hydrogenation. This process typically involves treating the N-benzyloxy β-lactam with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). The conditions of the hydrogenation can be controlled to selectively yield either the N-hydroxy-β-lactam or the fully reduced N-unsubstituted (N-H) β-lactam.
Formation of N-hydroxy-β-lactams: Mild hydrogenation conditions allow for the selective cleavage of the O-benzyl bond, yielding the corresponding N-hydroxy-β-lactam. These N-hydroxy intermediates are valuable in their own right, serving as precursors for monobactam antibiotics and other biologically active compounds.
Formation of N-unsubstituted β-lactams: More forcing hydrogenolysis conditions or alternative reducing agents can lead to the complete removal of the benzyloxy group, resulting in the N-unsubstituted β-lactam. The free N-H bond is a versatile handle for introducing a wide array of substituents, enabling the synthesis of diverse libraries of β-lactam derivatives for structure-activity relationship studies. For instance, the free amine can be acylated, sulfonated, or alkylated.
The synthetic implications are significant. The ability to deprotect the nitrogen atom opens the door to constructing complex bicyclic systems, mimicking natural penicillin or cephalosporin (B10832234) cores, or introducing pharmacophoric groups essential for biological activity.
| Reaction | Reagents and Conditions | Product | Synthetic Implication |
| O-Debenzylation | H₂, Pd/C, Ethanol, Room Temp. | 3-Benzyl-1-hydroxyazetidin-2-one | Precursor for N-O functionalized β-lactams, monobactams. |
| Reductive N-O Cleavage | H₂ (high pressure), Pd/C, Acetic Acid | 3-Benzylazetidin-2-one | Key intermediate for N-alkylation, N-acylation, or N-sulfonylation. |
| Dissolving Metal Reduction | Na, liquid NH₃ | 3-Benzylazetidin-2-one | Alternative method for complete deprotection. |
While cleavage of the N-O bond is the most common transformation, derivatization of the benzyloxy moiety itself, without breaking the N-O bond, is theoretically possible but synthetically challenging. The benzyloxy group consists of a benzyl (B1604629) ether linkage, where the phenyl ring could potentially undergo electrophilic aromatic substitution.
However, the reaction conditions required for such transformations (e.g., strong acids for nitration or Friedel-Crafts reactions) are often harsh and incompatible with the strained β-lactam ring, which is prone to hydrolysis or ring-opening. Furthermore, the N-O bond is sensitive to acidic and some oxidative conditions. Consequently, in most synthetic routes, the N-benzyloxy group is treated as a protecting group, and any desired modifications on the nitrogen substituent are typically performed after its removal and subsequent re-functionalization of the resulting N-H β-lactam.
Reactivity of the C3-Benzyl Substituent
The benzyl group at the C3 position provides another key site for molecular modification. The reactivity stems from both the benzylic proton (α to the carbonyl group) and the aromatic ring.
The proton on the C3 carbon is acidic due to its position alpha to the carbonyl group of the β-lactam ring. This allows for deprotonation with a strong, non-nucleophilic base to form a β-lactam enolate. This enolate is a powerful nucleophile that can react with a variety of electrophiles, enabling the introduction of new substituents at the C3 position and the formation of a quaternary carbon center.
Research Findings: The generation of the β-lactam enolate is typically achieved using bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The subsequent trapping of this enolate with an electrophile is generally efficient. This strategy is a cornerstone for elaborating the C3 side chain of β-lactams.
| Electrophile | Reagents and Conditions | Product Type | Example Product |
| Alkyl Halide (e.g., CH₃I) | 1. LiHMDS, THF, -78 °C; 2. CH₃I | C3-Alkylated β-lactam | 1-(Benzyloxy)-3-benzyl-3-methylazetidin-2-one |
| Aldehyde (e.g., Acetaldehyde) | 1. LDA, THF, -78 °C; 2. CH₃CHO | C3-Hydroxyalkylated β-lactam | 1-(Benzyloxy)-3-benzyl-3-(1-hydroxyethyl)azetidin-2-one |
| Acyl Chloride (e.g., Acetyl Chloride) | 1. LDA, THF, -78 °C; 2. CH₃COCl | C3-Acylated β-lactam | 3-Acetyl-1-(benzyloxy)-3-benzylazetidin-2-one |
| Michael Acceptor (e.g., Methyl Acrylate) | 1. LiHMDS, THF, -78 °C; 2. CH₂=CHCO₂Me | C3-Michael Adduct | Methyl 3-(1-(benzyloxy)-3-benzyl-2-oxoazetidin-3-yl)propanoate |
Beyond the benzylic position, the phenyl ring of the C3-benzyl group can be functionalized through electrophilic aromatic substitution reactions. uci.eduyoutube.comlibretexts.orgmsu.edu The alkyl group attached to the ring (the azetidinone core) is an ortho-, para-directing group. libretexts.org This allows for the regioselective introduction of various functional groups that can serve as handles for subsequent transformations.
Synthetic Strategies:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group, primarily at the para position. The nitro group can then be reduced to an amino group, which can be further derivatized.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) installs a halogen atom onto the ring. This halogen can then participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
Friedel-Crafts Acylation: Reaction with an acyl chloride and a Lewis acid introduces a ketone, which can be a versatile functional group for further manipulations.
These derivatizations transform the relatively inert benzyl group into a reactive component, significantly expanding the synthetic potential of the β-lactam scaffold.
Intramolecular Cyclization Reactions of Derived Intermediates
The functionalization of both the N1 and C3 substituents provides the necessary chemical handles to construct more complex, fused polycyclic systems via intramolecular cyclization. Such strategies are paramount in creating novel scaffolds that mimic or expand upon the structures of known biologically active molecules.
Potential Cyclization Pathways: Intermediates derived from 3-Benzyl-1-(benzyloxy)azetidin-2-one can be designed to undergo various intramolecular ring-closing reactions.
Intramolecular Heck Reaction: A powerful method for forming carbon-carbon bonds, the Heck reaction can be applied intramolecularly. organicreactions.orgwikipedia.orgsioc-journal.cnrsc.orgprinceton.edu For example, the C3-benzyl ring could be halogenated (e.g., iodinated at the ortho position). After removal of the N1-benzyloxy group, the nitrogen could be alkylated with an allyl group. The resulting intermediate, possessing an ortho-iodophenyl group and an N-allyl group, could undergo a palladium-catalyzed intramolecular Heck reaction to form a fused six-membered ring, yielding a dihydropyrrolo[1,2-b]isoquinolin-one core structure. organicreactions.orgwikipedia.orgsioc-journal.cnrsc.orgprinceton.edu
Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline or tetrahydro-β-carboline ring system. mdpi.comnih.govnih.gov To utilize this reaction, the C3-benzyl group would first need to be converted into a β-phenylethylamine moiety. This could be achieved by nitration of the phenyl ring, followed by reduction to an amine, and then a series of steps to build the ethylamine (B1201723) side chain. Subsequent deprotection of the β-lactam nitrogen and reaction with an aldehyde (e.g., formaldehyde) would trigger the intramolecular cyclization, fusing a tetrahydroisoquinoline ring to the azetidinone core. mdpi.comnih.govnih.gov
Radical Cyclization: Functionalization of the C3 side chain with a radical precursor (e.g., a bromide) and introduction of an unsaturated tether (e.g., an alkyne) at the N1 position could enable an intramolecular radical cyclization to form fused bicyclic β-lactams. nih.gov
These cyclization strategies demonstrate how this compound serves as a versatile platform for building molecular complexity, leading to novel heterocyclic systems with potential applications in various fields of chemistry.
Free Radical Cyclizations
While specific studies on free radical cyclizations originating from this compound are not extensively documented, the principles of radical chemistry allow for postulation of potential reaction pathways. The generation of a radical at the benzylic position of the C3-substituent could initiate intramolecular cyclization, provided a suitable radical acceptor is present within the molecule. For instance, if the benzyl group were appropriately substituted with an alkene or alkyne, a 5-exo or 6-endo cyclization could be envisioned, leading to the formation of a new carbocyclic or heterocyclic ring fused to the azetidinone core.
The stability of the benzylic radical intermediate would be a key factor in the success of such a reaction. Research on related systems, such as N-propargyl benzamides, has demonstrated the feasibility of vinyl radical ipso-cyclization reactions to form β-aryl-γ-lactams. acs.org This suggests that radical cyclizations involving lactam structures are indeed possible. In the case of this compound, the N-benzyloxy group might also influence radical processes. The N-O bond is generally weak and can be susceptible to cleavage under radical conditions, potentially leading to nitrogen-centered radicals. nih.gov However, without a suitably positioned unsaturated moiety, intermolecular reactions or rearrangement would be more likely outcomes than cyclization.
Photochemical Transformations of Azetidinones
The photochemistry of azetidinones, particularly those lacking extensive conjugation, is often characterized by transformations involving the carbonyl group. Photoexcitation can lead to a variety of reactions, including decarbonylation and the formation of reactive intermediates.
Photochemical Decarbonylation Processes
The photochemical extrusion of carbon monoxide from cyclic ketones is a well-known process. In the case of azetidinones, this reaction can be a viable pathway to generate novel intermediates. Studies on N-Boc-3-azetidinone, a structural analog of this compound, have shown that irradiation with UV light leads to decarbonylation. nih.govnih.govchemrxiv.orgresearchgate.netchemrxiv.org This process is believed to proceed through a Norrish Type I cleavage of the C-C bond adjacent to the carbonyl group from the singlet excited state. nih.govnih.gov
Generation and Reactivity of Ylide Intermediates
A significant consequence of the photochemical decarbonylation of azetidinones is the formation of azomethine ylide intermediates. nih.govnih.govchemrxiv.orgresearchgate.netchemrxiv.org These 1,3-dipolar species are highly reactive and can be trapped in situ by various dipolarophiles. In the case of N-Boc-3-azetidinone, the photochemically generated azomethine ylide has been successfully intercepted with alkenes in [3+2] cycloaddition reactions to produce substituted pyrrolidines. nih.govnih.govchemrxiv.orgresearchgate.netchemrxiv.org
Computational and Theoretical Studies of Azetidinone Chemistry
Quantum Chemical Calculations for Azetidinone Systems
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful means to investigate the fundamental properties of azetidinone systems. mdpi.comekb.eg These computational approaches allow for the precise calculation of molecular geometries, electronic properties, and vibrational frequencies, which are essential for understanding the molecule's behavior. nih.gov Methods like DFT can model the electron density to determine the electronic energy of the molecular ground state, providing a foundational understanding of the molecule's stability and structure. mdpi.com For complex molecules, these calculations can validate experimental data, such as single-crystal X-ray structures, and provide insights into aspects that experiments cannot easily probe, like the relative stabilities of different isomers or conformers in the gas phase. researchgate.netaun.edu.eg
Theoretical calculations offer a detailed picture of the electronic landscape within the azetidin-2-one (B1220530) ring. The four-membered lactam ring is characterized by significant strain, which profoundly influences its bonding characteristics. X-ray crystallographic studies, supported by computational models, reveal that the azetidinone ring is nearly planar. researchgate.net
Computational analyses, such as Mulliken charge calculations, can quantify the charge distribution across the molecule. These studies typically show that the carbonyl carbon atom carries a significant partial positive charge, making it highly electrophilic, while the carbonyl oxygen and the nitrogen atom bear partial negative charges. This charge distribution is a key determinant of the azetidinone ring's chemical reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl group.
| Parameter | Typical Calculated Value (DFT) | Description |
| N1–C2 Bond Length | ~1.38 Å | Longer than a typical amide C-N bond, indicating strain. |
| C2=O Bond Length | ~1.21 Å | Typical for a carbonyl double bond. |
| N1–C4 Bond Length | ~1.47 Å | Standard single C-N bond length. |
| C3–C4 Bond Length | ~1.54 Å | Standard single C-C bond length. |
| Ring Puckering Angle | < 10° | Indicates a high degree of planarity. |
| Mulliken Charge on C2 | Positive | Confirms the electrophilic nature of the carbonyl carbon. |
This table presents typical geometric and electronic parameters for the unsubstituted azetidin-2-one ring as determined by Density Functional Theory (DFT) calculations. The values can vary depending on the specific substituents and the level of theory used.
The defining characteristic of the azetidinone ring is its considerable strain energy, which is a direct consequence of the deviation of its bond angles from ideal values. This ring strain is the primary driver of the compound's reactivity. acs.orgresearchgate.net Computational models are crucial for quantifying this strain and correlating it with chemical behavior.
Theoretical studies show that the release of this strain provides a significant thermodynamic driving force for ring-opening reactions. acs.orgresearchgate.net The reactivity of the β-lactam bond towards nucleophiles is directly linked to this inherent strain. Computational calculations can model the interaction between the azetidinone and a nucleophile, demonstrating how the strain facilitates the cleavage of the N1–C2 amide bond. The energy barrier for this ring-opening process can be calculated, providing a quantitative measure of the ring's lability.
For substituted azetidinones like 3-Benzyl-1-(benzyloxy)azetidin-2-one, the spatial arrangement of the substituents has a profound impact on the molecule's properties and interactions. Conformational analysis using quantum-chemical methods allows for the exploration of the potential energy surface to identify the most stable conformers. ethz.ch
In molecules with benzyl (B1604629) groups, a key conformational variable is the rotation around the bond connecting the phenyl ring to the heterocyclic core. ethz.chresearchgate.net Theoretical calculations can determine the relative energies of different staggered and eclipsed conformations. For instance, studies on related benzyl-substituted heterocycles have identified stable conformers where the phenyl ring resides above the plane of the heterocycle versus those where it is oriented away from it. ethz.ch These energy differences, though often small (in the range of <2 kcal/mol), can dictate the molecule's preferred shape and how it interacts with other molecules. ethz.ch Molecular mechanics and DFT calculations are effective tools for predicting these conformational preferences. ethz.chnih.gov
| Conformation Type | Description | Relative Stability (Calculated) |
| Staggered A | The benzyl group's phenyl ring is positioned over the heterocyclic ring. | Often the most stable conformer. ethz.ch |
| Staggered B | The benzyl group's phenyl ring is positioned away from the ring, over the π-system of another substituent. | Slightly higher in energy than Conformer A. ethz.ch |
| Eclipsed C | The benzylic C-C bond has an eclipsing conformation, placing the phenyl ring at a maximum distance from its neighbors. | Can be an energy minimum, often only slightly less stable than staggered forms. ethz.ch |
This table describes common conformations of a benzyl substituent on a heterocyclic ring, based on computational studies of related systems. The relative stabilities are context-dependent.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a cornerstone of modern mechanistic chemistry, providing detailed pathways for complex organic reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed, revealing the most likely mechanism. nih.govnih.gov
Theoretical models have largely confirmed that the reaction is not a concerted pericyclic process. Instead, it proceeds through a two-step mechanism:
Nucleophilic Attack: The reaction begins with a nucleophilic attack from the imine nitrogen onto the sp-hybridized carbonyl carbon of the ketene (B1206846). This step leads to the formation of a zwitterionic intermediate. mdpi.com
Ring Closure: The zwitterionic intermediate then undergoes a conrotatory electrocyclization to form the four-membered β-lactam ring. mdpi.com
DFT calculations have shown that the second step, the electrocyclic ring closure, is typically the rate-determining step of the reaction. mdpi.com Furthermore, advanced techniques such as Electron Localization Function (ELF) quantum topological analysis have been used to map the changes in bonding along the reaction pathway, providing a deeper understanding of the stereoselectivity observed in these reactions. mdpi.com
The therapeutic action of β-lactam antibiotics and the synthetic utility of azetidinones often rely on the cleavage of the lactam ring. Computational chemistry provides the tools to precisely characterize the transition states of these ring-opening reactions. rsc.org A transition state is an energy maximum on the reaction coordinate, representing the fleeting molecular configuration at the peak of the activation energy barrier. youtube.com
For a typical nucleophilic ring-opening reaction (e.g., hydrolysis), computational models can locate the transition state for the nucleophilic attack on the carbonyl carbon. This transition state structure features a partially broken N1–C2 bond and a partially formed bond between the carbonyl carbon and the incoming nucleophile. By calculating the energy of this transition state relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. rsc.org DFT calculations have been successfully used to compute these barriers, showing, for example, how substituents on the azetidinone ring can significantly lower the activation energy for ring cleavage. rsc.org
| Azetidinone System | Activating Group | Calculated Rate-Determining Energy Barrier (kcal/mol) |
| Azetidin-2-one | None | 38.0 |
| N-sulfonate azetidin-2-one | N-Sulfonate | 28.8 |
| 3-formylamine-N-sulfonate azetidin-2-one | N-Sulfonate and 3-Formylamine | 26.1 |
Data adapted from a computational study on the ring opening of azetidin-2-ones by a molybdenum complex, performed at the B3LYP level of theory. The presence of electron-withdrawing groups is shown to significantly lower the energy barrier for N1–C2 bond cleavage. rsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are indispensable for exploring the three-dimensional structure and dynamic behavior of molecules like this compound. These techniques allow researchers to visualize molecular architecture and predict how these molecules will behave in various environments, providing insights that are often difficult to obtain through experimental means alone.
The biological activity and chemical reactivity of azetidin-2-one derivatives are profoundly influenced by their three-dimensional shape and conformational flexibility. The structure of this compound features several rotatable bonds, suggesting significant conformational freedom. The primary sources of this flexibility are the benzyl group at the C3 position and the benzyloxy group at the N1 position.
Computational methods, particularly Density Functional Theory (DFT), are employed to analyze these conformational possibilities. By calculating the potential energy surface associated with the rotation around key dihedral angles, researchers can identify low-energy, stable conformations. For this compound, the critical dihedral angles determining the orientation of the substituent groups would be the focus of such an analysis.
Molecular dynamics (MD) simulations further enhance this understanding by modeling the movement of atoms over time. An MD simulation would reveal how the benzyl and benzyloxy groups of this compound move and interact with each other and their environment, providing a dynamic picture of the molecule's conformational landscape.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Potential Impact |
|---|---|---|
| C4-C3-Cα-Cβ | Rotation of the C3-benzyl group | Influences steric interactions and accessibility of the β-lactam ring. |
| O=C2-N1-O-Cγ | Rotation around the N-O bond of the benzyloxy group | Affects the electronic properties and planarity of the lactam nitrogen. |
| N1-O-Cγ-Cδ | Rotation of the benzyl portion of the N-benzyloxy group | Determines the spatial orientation of the phenyl ring relative to the lactam core. |
Note: This table is illustrative, based on the general principles of conformational analysis applied to the structure of this compound.
The azetidin-2-one scaffold is known to interact with biological targets, primarily enzymes, through a variety of non-covalent interactions. researchgate.net The substituents on the β-lactam ring play a crucial role in defining the nature and strength of these interactions. In this compound, the benzyl and benzyloxy groups provide significant potential for specific molecular interactions.
Molecular docking and MD simulations are the principal computational tools used to study these interactions. nih.gov Docking studies can predict the preferred binding orientation of the molecule within the active site of a target protein, such as penicillin-binding proteins (PBPs) or β-lactamases. nih.govresearchgate.net These models help identify key interactions like:
Hydrogen Bonding: The carbonyl oxygen of the β-lactam ring is a primary hydrogen bond acceptor.
Hydrophobic Interactions: The two phenyl rings from the benzyl and benzyloxy groups can engage in significant hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket.
Pi-Pi Stacking: The aromatic rings can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
MD simulations of the ligand-protein complex can then be used to assess the stability of these interactions over time, providing a more accurate picture of the binding mechanism. nih.gov
Predictive Modeling in Azetidinone Chemistry
Predictive modeling, utilizing quantum chemistry and machine learning, has become a vital component of modern chemical synthesis. It allows for the anticipation of reaction outcomes, thereby saving time and resources. In the field of azetidinone chemistry, this is particularly important for controlling the stereochemistry of the final product.
The Staudinger cycloaddition, the reaction of a ketene with an imine, is one of the most common methods for synthesizing the β-lactam ring. wikipedia.orgorganic-chemistry.org A critical challenge in this synthesis is controlling the stereochemistry at the C3 and C4 positions of the azetidin-2-one ring, leading to either cis or trans isomers.
Computational chemistry, especially DFT calculations, has been instrumental in elucidating the complex mechanism of the Staudinger reaction and predicting its stereochemical outcome. pku.edu.cn The stereoselectivity is determined by the reaction pathway, which involves the formation of a zwitterionic intermediate followed by ring closure. wikipedia.orgorganic-chemistry.org Theoretical models can calculate the energy barriers for the different transition states leading to the cis and trans products.
Several factors that influence the stereoselectivity can be modeled computationally:
Substituent Effects: The electronic nature of the substituents on both the ketene and the imine can favor one pathway over another. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org
Torquoselectivity: During the conrotatory ring closure of the zwitterionic intermediate, substituents preferentially rotate in a specific direction to minimize steric hindrance and optimize orbital alignment, a phenomenon known as torquoselectivity. pku.edu.cn
Solvent Effects: The polarity of the solvent can stabilize or destabilize the zwitterionic intermediate and the transition states, thereby influencing the isomeric ratio.
By modeling these factors for the specific reactants that would form this compound, chemists can predict the likely stereochemical outcome and adjust reaction conditions to favor the desired isomer. mdpi.com
Table 2: Factors Influencing Stereoselectivity in Staudinger Synthesis Amenable to Computational Prediction
| Factor | Description | Computational Approach |
|---|---|---|
| Reactant Geometry | (E/Z) configuration of the imine. | Geometry optimization to determine the ground state energy of isomers. |
| Electronic Effects | Electron-donating or -withdrawing nature of substituents. | Calculation of transition state energies and reaction pathways (DFT). |
| Steric Hindrance | Bulkiness of substituents on the ketene and imine. | Analysis of transition state geometries and steric clash energies. |
| Reaction Pathway | Energetics of the nucleophilic attack and ring closure steps. | Mapping the potential energy surface for competing pathways (DFT). pku.edu.cn |
| Solvent Polarity | Stabilization of charged intermediates. | Solvation models (e.g., PCM) applied to energy calculations. |
Q & A
Q. What are the optimal synthetic routes for 3-Benzyl-1-(benzyloxy)azetidin-2-one, and how can reaction conditions be standardized?
Answer:
- Synthetic Strategies : The compound can be synthesized via β-lactam ring formation using Staudinger-type reactions or oxidative methods. For example, oxidation of precursors with reagents like meta-chloroperbenzoic acid (mCPBA) yields β-lactams with high stereoselectivity .
- Key Reagents : Use of benzyl-protecting groups for oxygen and nitrogen atoms ensures regioselectivity. Catalytic methods, such as organocatalysis or gold-catalyzed cyclizations, may improve efficiency .
- Standardization : Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., −78°C for ketene intermediates) and solvent polarity (e.g., dichloromethane or THF) to minimize side products .
Q. How can the structural and stereochemical properties of this compound be characterized?
Answer:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, confirming bond angles and stereochemistry. High-resolution data (≤1.0 Å) is critical for accurate modeling .
- Spectroscopic Analysis :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for β-lactam derivatives like this compound?
Answer:
- Purity Assessment : Contradictions may arise from impurities. Use HPLC (>95% purity thresholds) and elemental analysis (C, H, N within ±0.3% of theoretical values) to validate sample quality .
- Biological Assay Design : Standardize assays (e.g., antiproliferative activity via MTT tests) across multiple cell lines (e.g., MCF-7 for breast cancer). Cross-validate with in-silico docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like tubulin .
Q. What computational approaches are recommended for predicting ADME properties of this compound derivatives?
Answer:
- In-Silico Tools :
- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .
- ADME Prediction : SwissADME or pkCSM can estimate logP (target ≤5), solubility (ESOL model), and BBB permeability. For example, benzyl groups may increase logP, requiring structural modification .
Q. What catalytic systems are effective for stereoselective synthesis of azetidin-2-one derivatives?
Answer:
- Chiral Catalysts :
- Organocatalysis : Proline-derived catalysts enable [3+3] cycloadditions for aminocyclitol precursors, achieving >90% enantiomeric excess (ee) .
- Transition Metals : Gold(I) complexes (e.g., AuCl(PPh)) catalyze alkyne cyclizations to form azetidinones with axial chirality .
Q. How does this compound serve as an intermediate in anticancer drug development?
Answer:
- Pharmacophore Role : The β-lactam core mimics peptide bonds, enabling interactions with proteases or kinases. For example, derivatives of this compound are intermediates in Ezetimibe analogs, which target Niemann-Pick C1-Like 1 (NPC1L1) proteins .
- Structural Optimization : Introduce substituents (e.g., fluorophenyl or trimethoxyphenyl) to enhance binding to tubulin or DNA topoisomerases, as seen in taxane derivatives .
Q. What safety protocols are essential for handling azetidin-2-one derivatives in the laboratory?
Answer:
- Hazard Mitigation :
- Skin/Eye Protection : Use nitrile gloves and ANSI-approved goggles. Benzyl ethers may cause irritation (GHS Category 2) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl halides) .
- Spill Management : Absorb powders with vermiculite, neutralize acidic residues with sodium bicarbonate, and dispose via certified waste protocols .
Notes
- Contradictions : Discrepancies in bioactivity may arise from assay conditions (e.g., serum-free vs. serum-containing media). Validate findings via orthogonal methods (e.g., SPR for binding affinity) .
- Advanced Tools : Combine crystallography (SHELX) with DFT calculations (Gaussian) to model electronic effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
